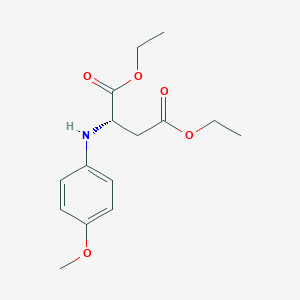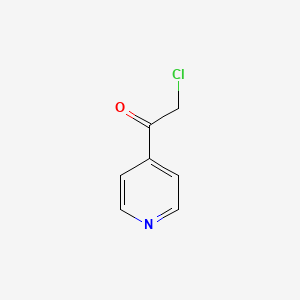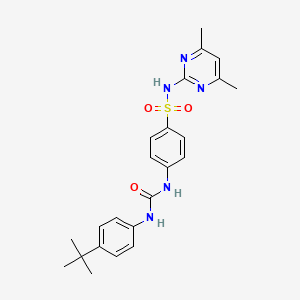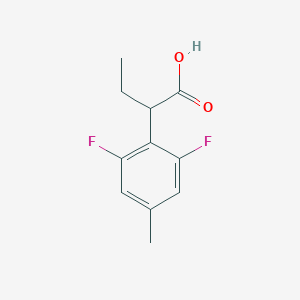
Diethyl (4-methoxyphenyl)aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-methoxyphenyl)aspartate is an organic compound with the molecular formula C15H21NO5 It is a derivative of aspartic acid, where the amino group is substituted with a 4-methoxyphenyl group, and both carboxyl groups are esterified with ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-methoxyphenyl)aspartate typically involves the esterification of aspartic acid derivatives. One common method is the reaction of diethyl aspartate with 4-methoxyphenylamine under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then esterified to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Diethyl (4-methoxyphenyl)aspartate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The ethyl ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: 4-Hydroxyphenyl derivatives.
Reduction: 4-Aminophenyl derivatives.
Substitution: Aspartic acid derivatives with free carboxyl groups.
Scientific Research Applications
Diethyl (4-methoxyphenyl)aspartate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl (4-methoxyphenyl)aspartate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- Diethyl (4-methoxyphenyl)methylphosphonate
- Diethyl (4-methoxyphenyl)phosphate
- Diethyl (4-methoxyphenyl)malonate
Comparison: Diethyl (4-methoxyphenyl)aspartate is unique due to its aspartate backbone, which imparts specific biochemical properties. Compared to other similar compounds, it has distinct reactivity and interaction profiles with biological molecules, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
diethyl (2S)-2-(4-methoxyanilino)butanedioate |
InChI |
InChI=1S/C15H21NO5/c1-4-20-14(17)10-13(15(18)21-5-2)16-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3/t13-/m0/s1 |
InChI Key |
PZBVIUXHRLEOPD-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)




![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)

![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)


